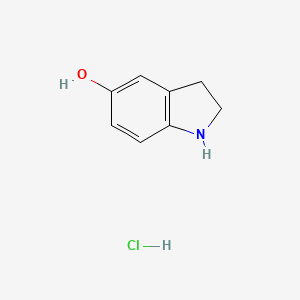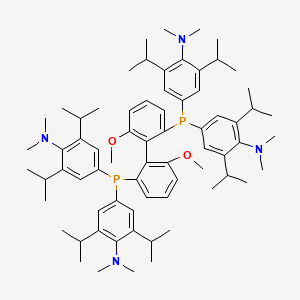
(R)-3,5-iPr-4-NMe2-MeOBIPHEP
Vue d'ensemble
Description
®-3,5-iPr-4-NMe2-MeOBIPHEP is a chiral ligand used in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,5-iPr-4-NMe2-MeOBIPHEP typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Formation of the Ligand: The biphenyl core is functionalized with isopropyl groups at the 3 and 5 positions, a methoxy group at the 4 position, and a dimethylamino group at the 4 position.
Chirality Induction: The chiral center is introduced using a chiral auxiliary or a chiral catalyst.
Industrial Production Methods
Industrial production of ®-3,5-iPr-4-NMe2-MeOBIPHEP involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product is subjected to rigorous quality control to ensure its enantiomeric purity and chemical integrity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3,5-iPr-4-NMe2-MeOBIPHEP undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the biphenyl core.
Substitution: The ligand can undergo substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction can produce reduced forms of the ligand.
Applications De Recherche Scientifique
®-3,5-iPr-4-NMe2-MeOBIPHEP has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis to synthesize enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The ligand is utilized in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism by which ®-3,5-iPr-4-NMe2-MeOBIPHEP exerts its effects involves:
Molecular Targets: The ligand binds to metal centers in catalytic complexes, forming a chiral environment.
Pathways Involved: The chiral environment induces enantioselectivity in catalytic reactions, leading to the preferential formation of one enantiomer over the other.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-BINAP: Another chiral ligand used in asymmetric catalysis.
®-SEGPHOS: Known for its high enantioselectivity in various reactions.
®-DTBM-SEGPHOS: A derivative of SEGPHOS with enhanced properties.
Uniqueness
®-3,5-iPr-4-NMe2-MeOBIPHEP is unique due to its specific functional groups and chiral center, which provide distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions where other ligands may not perform as well.
Propriétés
IUPAC Name |
4-[[2-[2-bis[4-(dimethylamino)-3,5-di(propan-2-yl)phenyl]phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-[4-(dimethylamino)-3,5-di(propan-2-yl)phenyl]phosphanyl]-N,N-dimethyl-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H100N4O2P2/c1-41(2)53-33-49(34-54(42(3)4)67(53)71(17)18)77(50-35-55(43(5)6)68(72(19)20)56(36-50)44(7)8)63-31-27-29-61(75-25)65(63)66-62(76-26)30-28-32-64(66)78(51-37-57(45(9)10)69(73(21)22)58(38-51)46(11)12)52-39-59(47(13)14)70(74(23)24)60(40-52)48(15)16/h27-48H,1-26H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQGDYGNDIQAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N(C)C)C(C)C)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=C(C(=C4)C(C)C)N(C)C)C(C)C)C5=CC(=C(C(=C5)C(C)C)N(C)C)C(C)C)OC)OC)C6=CC(=C(C(=C6)C(C)C)N(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H100N4O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1091.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


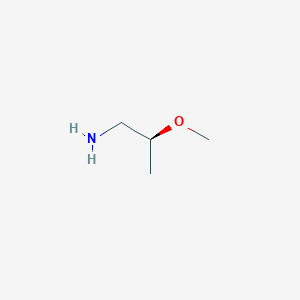
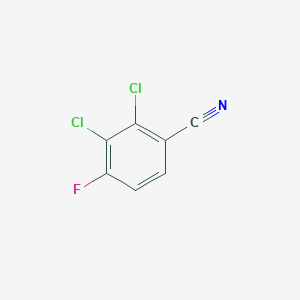



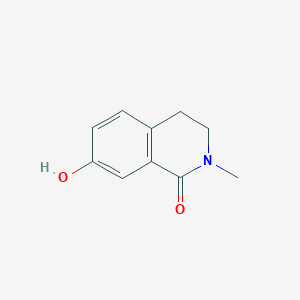

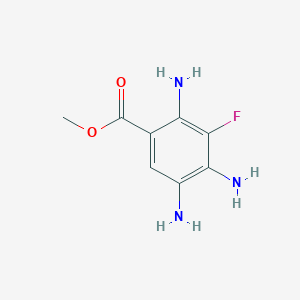
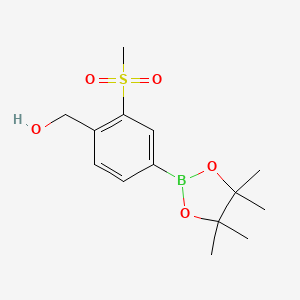

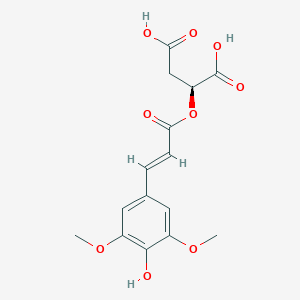
![(S)-5-Benzyl-2-mesityl-6,6-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B3179138.png)

